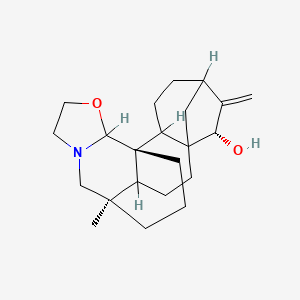
Veatchine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Veatchine is a kaurane diterpenoid.
科学的研究の応用
Chemistry
Veatchine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction pathways, including oxidation, reduction, and substitution reactions. These reactions can lead to the development of new compounds with potential applications in pharmaceuticals and materials science.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts this compound to ketones or carboxylic acids | Potassium permanganate, chromium trioxide |
| Reduction | Modifies functional groups to produce alcohols or amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Replaces functional groups with others | Halogens, nucleophiles (amines, alcohols) |
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its pharmacological properties suggest it may act on specific molecular targets such as enzymes and receptors. Research indicates that this compound exhibits significant biological activity, including anticonvulsant effects .
Case Study: Anticonvulsant Activity
A study investigated the effects of this compound on voltage-dependent sodium channels, revealing its capacity to activate these channels and induce hyperpolarization of the presynaptic membrane. This mechanism suggests potential therapeutic applications in treating epilepsy and other neurological disorders .
Medicine
This compound is being explored for its therapeutic effects as a lead compound in drug development. Its bioactivity has been linked to various health benefits, including anti-inflammatory and analgesic properties.
Case Study: Analgesic Properties
Research has shown that compounds related to this compound exhibit significant analgesic effects in animal models. This suggests that further exploration could lead to novel pain management therapies.
Industrial Applications
In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in agrochemicals and specialty chemicals.
特性
分子式 |
C22H33NO2 |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
(1S,7S,12R)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-ol |
InChI |
InChI=1S/C22H33NO2/c1-14-15-4-5-17-21(12-15,18(14)24)9-6-16-20(2)7-3-8-22(16,17)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15?,16?,17?,18-,19?,20-,21?,22-/m0/s1 |
InChIキー |
MGAZMNWJFPAAIU-FEDPRYSUSA-N |
SMILES |
CC12CCCC3(C1CCC45C3CCC(C4)C(=C)C5O)C6N(C2)CCO6 |
異性体SMILES |
C[C@@]12CCC[C@@]3(C1CCC45C3CCC(C4)C(=C)[C@@H]5O)C6N(C2)CCO6 |
正規SMILES |
CC12CCCC3(C1CCC45C3CCC(C4)C(=C)C5O)C6N(C2)CCO6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















